molecular formula C15H12N2O3 B2428385 N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 946262-39-1

N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2428385
CAS No.: 946262-39-1
M. Wt: 268.272
InChI Key: FKJODVPSJVDCON-UHFFFAOYSA-N
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Description

N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It features a furan ring and an isoxazole ring, both of which are known for their significant biological activities. The compound’s structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: Both the furan and isoxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the isoxazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide: shares similarities with other furan and isoxazole derivatives, such as:

Uniqueness

    Unique Structural Features: The combination of furan and isoxazole rings in a single molecule provides a unique set of biological activities.

    Enhanced Biological Activity: The presence of both rings allows for multiple modes of action, making it more versatile compared to compounds with only one of these rings.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(13-7-4-8-19-13)16-10-12-9-14(20-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJODVPSJVDCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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